molecular formula C11H11F2N3O2S B4623515 2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No. B4623515
M. Wt: 287.29 g/mol
InChI Key: BEWGLPNVFWKZCE-UHFFFAOYSA-N
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Description

The chemical class to which 2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide belongs, is significant in medicinal chemistry due to its potential biological activities. Research often targets derivatives of benzenesulfonamide for their pharmacological properties, particularly as inhibitors of various enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA).

Synthesis Analysis

The synthesis of sulfonamide-containing pyrazole derivatives, including those similar to our compound of interest, involves multiple steps, starting from basic phenyl compounds and proceeding through various chemical reactions to introduce the sulfonamide and pyrazole groups. These processes require precise control of reaction conditions to ensure the desired regioselectivity and yield (Penning et al., 1997).

Molecular Structure Analysis

Structural analysis of similar compounds has been performed using crystallography, revealing significant details about the conformation and arrangement of molecules in the solid state. Such studies highlight the influence of substituent groups on the molecule's geometry and intermolecular interactions, which can affect its biological activity (Borges et al., 2014).

Scientific Research Applications

Medicinal Chemistry and Pharmacology

COX-2 Inhibition for Anti-inflammatory Applications : A study by Penning et al. (1997) highlights the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, including celecoxib analogs, for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research underpins the therapeutic potential of such compounds in treating conditions like rheumatoid arthritis and osteoarthritis through COX-2 inhibition, which is a crucial pathway in the inflammatory response Penning et al., 1997.

Antioxidant, Anticancer, and Anti-HCV Properties : Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. This study suggests the potential of these compounds to be developed into therapeutic agents due to their multifaceted bioactivities Küçükgüzel et al., 2013.

Pain Management and Anti-inflammatory Activity : Research by Lobo et al. (2015) on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice indicates the potential of these compounds for pain management and anti-inflammatory purposes. Some compounds demonstrated comparable effects to Celecoxib in an arthritic pain model, underscoring their therapeutic promise in pain and inflammation management Lobo et al., 2015.

Materials Science

Fluorometric Sensing for Metal Ions : Bozkurt and Gul (2018) explored the use of a pyrazoline derivative for metal ion selectivity based on fluorometric detection. This compound showed a significant decrease in fluorescence intensity upon interaction with Hg2+ ions, highlighting its potential as a selective fluorometric "turn-off" sensor for mercury detection, which could have applications in environmental monitoring and safety Bozkurt and Gul, 2018.

properties

IUPAC Name

2,5-difluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2S/c1-16-7-8(5-14-16)6-15-19(17,18)11-4-9(12)2-3-10(11)13/h2-5,7,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWGLPNVFWKZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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